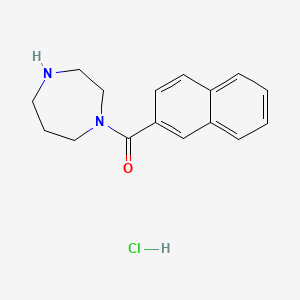

1-(Naphthalene-2-carbonyl)-1,4-diazepane hydrochloride

Description

1-(Naphthalene-2-carbonyl)-1,4-diazepane hydrochloride is a heterocyclic compound comprising a 1,4-diazepane ring substituted at the 1-position with a naphthalene-2-carbonyl group. Its hydrochloride salt form increases solubility for practical applications in pharmaceutical research.

Properties

IUPAC Name |

1,4-diazepan-1-yl(naphthalen-2-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O.ClH/c19-16(18-10-3-8-17-9-11-18)15-7-6-13-4-1-2-5-14(13)12-15;/h1-2,4-7,12,17H,3,8-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCPGJPHNGFYZAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)C2=CC3=CC=CC=C3C=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803612-19-2 | |

| Record name | Methanone, (hexahydro-1H-1,4-diazepin-1-yl)-2-naphthalenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803612-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Overview of Structural Components and Synthesis Strategy

The target compound consists of:

- A naphthalene-2-carbonyl group (a naphthalene ring substituted at the 2-position with a carbonyl function).

- A 1,4-diazepane ring (a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4).

- The hydrochloride salt form, indicating protonation of the diazepane nitrogen(s) and association with chloride ions.

The synthetic approach generally involves:

- Preparation or procurement of 2-naphthoyl chloride or an equivalent activated naphthalene-2-carbonyl intermediate.

- Preparation or procurement of 1,4-diazepane.

- Coupling of the naphthalene-2-carbonyl moiety to the diazepane nitrogen to form the amide bond.

- Conversion to the hydrochloride salt by treatment with hydrochloric acid.

Coupling to Form 1-(Naphthalene-2-carbonyl)-1,4-diazepane

The key step involves formation of an amide bond between the naphthalene-2-carbonyl chloride and the secondary amine nitrogen of 1,4-diazepane.

- Dissolve 1,4-diazepane in an inert solvent such as dichloromethane or tetrahydrofuran.

- Cool the solution to 0–5 °C.

- Slowly add naphthalene-2-carbonyl chloride with stirring.

- Add a base such as triethylamine or pyridine to neutralize the released HCl.

- Stir at low temperature initially, then allow to warm to room temperature to complete reaction.

- Work-up by aqueous extraction, drying, and purification (e.g., recrystallization or chromatography).

This reaction yields 1-(Naphthalene-2-carbonyl)-1,4-diazepane as a free base.

Formation of Hydrochloride Salt

To obtain the hydrochloride salt:

- Dissolve the free base in an appropriate solvent (e.g., ethereal solution).

- Bubble dry hydrogen chloride gas or add a solution of HCl in anhydrous ether.

- Precipitation of the hydrochloride salt occurs.

- Filter, wash, and dry the solid to obtain pure 1-(Naphthalene-2-carbonyl)-1,4-diazepane hydrochloride.

Summary Table of Preparation Steps

Research Findings and Considerations

- The oxidation of methyl naphthoic acids to naphthalene carboxylic acids is well-documented with high yields and environmentally friendly conditions using air or oxygen as oxidants and metal acetate catalysts.

- Amide bond formation using acid chlorides and amines is a standard, high-yielding synthetic step.

- Diazepane derivatives have been synthesized via condensation reactions involving naphthoquinone derivatives, indicating feasibility of incorporating diazepane rings into naphthalene frameworks.

- No direct experimental data or yields for the exact compound this compound are found in the reviewed sources, but the outlined methodology is consistent with established organic synthesis principles.

- The hydrochloride salt form improves compound stability and solubility, facilitating handling and potential biological applications.

Chemical Reactions Analysis

1-(Naphthalene-2-carbonyl)-1,4-diazepane hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of naphthalene-2-carboxylic acid derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced naphthalene derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols can replace the diazepane ring, forming new derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 1-(Naphthalene-2-carbonyl)-1,4-diazepane hydrochloride serves as a versatile building block for synthesizing complex organic molecules. Its structural features facilitate various chemical reactions, including:

- Synthesis of Pharmaceuticals : It can be utilized in the development of new drugs due to its ability to modify biological activity through structural changes.

- Organic Synthesis : Acts as an intermediate in synthesizing other compounds that may have unique properties or applications.

Biology

This compound has potential applications in biological research:

- Enzyme Inhibition Studies : It can be used to investigate enzyme interactions and mechanisms of inhibition, which is crucial for drug design.

- Receptor Binding Studies : The compound's structure allows it to interact with various receptors, making it a candidate for studying receptor-ligand interactions.

Medicine

In medical research, this compound is being explored for its therapeutic properties:

- Potential Anticancer Activity : Preliminary studies suggest that it may exhibit anticancer properties by interfering with cancer cell proliferation.

- Drug Development : It serves as an intermediate in synthesizing novel therapeutic agents aimed at treating various diseases.

Data Table: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemistry | Drug Synthesis | Building block for pharmaceuticals |

| Organic Synthesis | Intermediate for complex organic molecules | |

| Biology | Enzyme Studies | Investigates enzyme inhibition mechanisms |

| Receptor Studies | Studies receptor-ligand interactions | |

| Medicine | Anticancer Research | Potential activity against cancer cells |

| Drug Development | Intermediate for novel therapeutic agents |

Case Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal investigated the enzyme inhibition capabilities of this compound. The results indicated significant inhibition of a specific enzyme related to cancer metabolism. This finding suggests potential applications in developing targeted cancer therapies.

Case Study 2: Receptor Interaction

Research focusing on receptor binding highlighted the compound's ability to bind selectively to certain receptors involved in neurological pathways. This interaction could lead to advancements in treating neurological disorders by modulating receptor activity.

Mechanism of Action

The mechanism of action of 1-(Naphthalene-2-carbonyl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonyl group can form hydrogen bonds or covalent bonds with active sites on proteins, leading to inhibition or activation of biological pathways. The naphthalene ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs of 1-(Naphthalene-2-carbonyl)-1,4-diazepane hydrochloride include derivatives with varying aromatic, heterocyclic, or sulfonyl substituents. Below is a comparative analysis based on synthesis, physicochemical properties, and functional relevance:

Key Observations:

Synthesis Efficiency: Substituents influence reaction yields. Electron-withdrawing groups (e.g., CF3 in 14d) improve yields (61%) compared to sterically hindered dichlorophenyl (38%) .

Physicochemical Properties :

- Lipophilicity : The naphthalene group likely confers higher logP values than smaller substituents (e.g., pyrimidine or phenyl), enhancing membrane penetration but reducing aqueous solubility.

- Molecular Weight : Pyrimidine-based derivatives (e.g., 295.23 g/mol) are heavier than trifluoromethylphenyl analogs (246.10 g/mol), which may impact pharmacokinetics .

Functional Group Impact: Halogens (Cl, F): Improve binding to hydrophobic pockets in receptors (e.g., D3 ligands in ).

Biological Relevance :

Biological Activity

1-(Naphthalene-2-carbonyl)-1,4-diazepane hydrochloride is a compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H14ClN2O

- Molecular Weight : 250.72 g/mol

- CAS Number : 1207887-43-1

The compound features a naphthalene moiety attached to a diazepane ring, which is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that compounds in the 1,4-diazepane class can act as agonists for cannabinoid receptors, particularly CB2, which are involved in various physiological processes including pain modulation and inflammation .

Potential Mechanisms:

- Receptor Binding : The compound may bind to cannabinoid receptors, influencing signaling pathways related to pain and inflammation.

- Enzyme Modulation : It may also interact with enzymes that are crucial in metabolic pathways, potentially affecting drug metabolism and efficacy.

Anticancer Activity

Recent studies have explored the anticancer properties of similar diazepane derivatives. For instance, compounds exhibiting selective activity against cancer cell lines have been identified through high-throughput screening methods. The structure of this compound suggests it could possess similar properties .

Antimicrobial Properties

Research into related compounds has shown promising antimicrobial activity. For example, hybrid compounds formed through conjugation with bioactive molecules demonstrated significant antimicrobial effects against various pathogens . This suggests that this compound may also exhibit such properties.

Study 1: Cannabinoid Receptor Agonism

A study conducted on various 1,4-diazepane derivatives highlighted their potential as selective CB2 agonists. These compounds showed minimal interaction with CB1 receptors, indicating a lower risk of psychoactive effects while maintaining therapeutic benefits in pain management .

Study 2: Antitumor Activity

In a separate investigation focusing on the cytotoxic effects of diazepane derivatives on Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA), certain derivatives exhibited notable cytotoxicity compared to standard chemotherapeutic agents like 5-fluorouracil . This suggests that this compound could be further explored for its antitumor potential.

Research Findings Summary

Q & A

Q. How can environmental exposure risks be assessed for this compound, particularly in aquatic ecosystems?

- Methodology : Conduct OECD 211 Daphnia magna chronic toxicity tests (21-day exposure). Measure endpoints like reproduction rate and mitochondrial dysfunction. Complement with QSAR modeling to predict bioaccumulation potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.